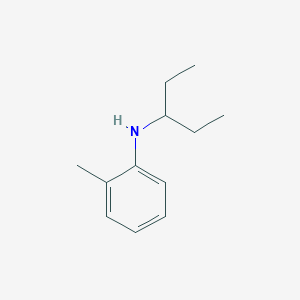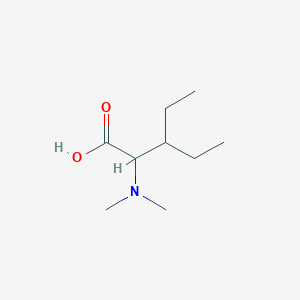
2-(Dimethylamino)-3-ethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-3-ethylpentanoic acid: is a chemical compound with the following structural formula:
CH3−CH2−CH(CH3)−C(O)OH−N(CH3)2
It contains an amino group (N(CH₃)₂) and a carboxylic acid group (COOH). The compound is also known by other names, such as 2-(Dimethylamino)-3-ethylvaleric acid .
Preparation Methods
Synthetic Routes: The synthesis of 2-(Dimethylamino)-3-ethylpentanoic acid involves several steps. One common method is the reaction of 3-ethylpent-4-en-2-one with dimethylamine . The reaction proceeds via nucleophilic addition to the carbonyl group, followed by acidification to yield the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using suitable reagents and optimized conditions. specific industrial processes for this compound may vary based on the manufacturer.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, converting the alkyl group to a carboxylic acid or other functional groups.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: The amino group can participate in substitution reactions.
Common Reagents and Conditions: Reagents like oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acid/base catalysts are commonly used.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation: 2-(Dimethylamino)-3-ethylpentanoic acid or its derivatives.
- Reduction: Secondary amines.
- Substitution: Various substituted derivatives.
Scientific Research Applications
Medicine: The compound may have pharmaceutical applications due to its unique structure and potential biological activity.
Chemical Research: Researchers study its reactivity and properties for drug design and development.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent. the amino group may interact with cellular receptors or enzymes, affecting biological processes.
Comparison with Similar Compounds
2-Dimethylaminobenzoic acid: (CAS#: 1704-62-7) shares some structural similarities but has a benzene ring .
Dimethylamine: (CAS#: 124-40-3) lacks the carboxylic acid group and is a simpler amine .
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(dimethylamino)-3-ethylpentanoic acid |
InChI |
InChI=1S/C9H19NO2/c1-5-7(6-2)8(9(11)12)10(3)4/h7-8H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
DUAITSJTRXMSLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
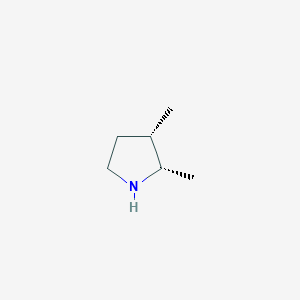
![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)



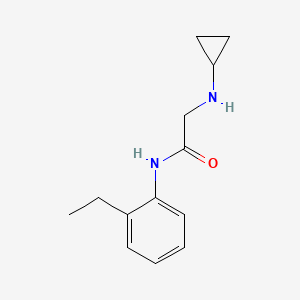
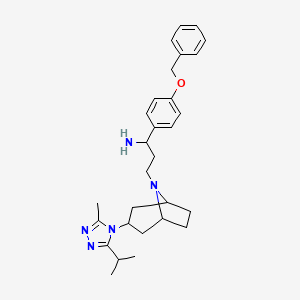
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine](/img/structure/B12107977.png)
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
